molecular formula C17H18N4O B12498757 3-Phenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one

3-Phenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B12498757
M. Wt: 294.35 g/mol
InChI Key: XCGMDDSRZZXNOE-UHFFFAOYSA-N
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Description

3-Phenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one is a chemical compound known for its diverse applications in scientific research. This compound features a phenyl group, a pyrimidinyl-substituted piperazine ring, and a propenone moiety, making it a versatile molecule in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide under basic conditions.

    Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with a pyrimidinyl halide.

    Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety through a condensation reaction between the phenyl-substituted piperazine and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrimidinyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-Phenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyrimidyl)piperazine: A related compound with a similar piperazine and pyrimidinyl structure.

    (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: A structurally similar compound with a piperidinyl instead of a piperazinyl group.

Uniqueness

3-Phenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

3-phenyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C17H18N4O/c22-16(8-7-15-5-2-1-3-6-15)20-11-13-21(14-12-20)17-18-9-4-10-19-17/h1-10H,11-14H2

InChI Key

XCGMDDSRZZXNOE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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